molecular formula C24H22N2O3S B11246770 6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11246770
M. Wt: 418.5 g/mol
InChI Key: SSFNMYBPKAPXDY-UHFFFAOYSA-N
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Description

6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the allyl group and the dimethylphenyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions, such as the use of strong acids or bases.

    Introduction of the allyl group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with the dibenzo[c,e][1,2]thiazine core in the presence of a suitable base.

    Attachment of the 3,5-dimethylphenyl group: This step involves the reaction of the dibenzo[c,e][1,2]thiazine core with a 3,5-dimethylphenyl halide under appropriate conditions, such as the use of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioether or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide group, which may affect its reactivity and biological activity.

    6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-sulfonamide:

Uniqueness

6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of both the carboxamide and 5,5-dioxide groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O3S/c1-4-11-26-22-10-9-18(24(27)25-19-13-16(2)12-17(3)14-19)15-21(22)20-7-5-6-8-23(20)30(26,28)29/h4-10,12-15H,1,11H2,2-3H3,(H,25,27)

InChI Key

SSFNMYBPKAPXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)C

Origin of Product

United States

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